molecular formula C9H9FN2O B11909797 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11909797
M. Wt: 180.18 g/mol
InChI Key: QKZJZIAKUXILMV-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 4th position, and a dihydroquinoxalinone core. Quinoxalines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a fluorinated benzene derivative.

    Cyclization: The aniline derivative undergoes cyclization with the fluorinated benzene derivative in the presence of a suitable catalyst, such as a Lewis acid.

    Reduction: The resulting quinoxaline intermediate is then reduced to form the dihydroquinoxalinone core. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other biological functions.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoxaline: Lacks the dihydro and methyl groups.

    4-Methylquinoxaline: Lacks the fluorine atom.

    3,4-Dihydroquinoxalin-2(1H)-one: Lacks the fluorine and methyl groups.

Uniqueness

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the fluorine atom, methyl group, and dihydroquinoxalinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

QKZJZIAKUXILMV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC=C2F

Origin of Product

United States

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